1-(4-CHLOROBENZENESULFONYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE
Overview
Description
1-(4-CHLOROBENZENESULFONYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROBENZENESULFONYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-[(3-methoxyphenyl)methyl]piperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROBENZENESULFONYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: 1-(4-HYDROXYBENZENESULFONYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE
Reduction: 1-(4-CHLOROBENZENESULFIDE)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE
Substitution: 1-(4-AMINOBENZENESULFONYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE
Scientific Research Applications
1-(4-CHLOROBENZENESULFONYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperazine ring can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-METHYLBENZENESULFONYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE
- 1-(4-FLUOROBENZENESULFONYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE
- 1-(4-BROMOBENZENESULFONYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE
Uniqueness
1-(4-CHLOROBENZENESULFONYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The combination of the sulfonyl and piperazine groups also provides a versatile scaffold for further chemical modifications.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[(3-methoxyphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-24-17-4-2-3-15(13-17)14-20-9-11-21(12-10-20)25(22,23)18-7-5-16(19)6-8-18/h2-8,13H,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVNFBYLBZVFNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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